molecular formula C10H12ClNO2S B1468729 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1342589-67-6

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468729
CAS No.: 1342589-67-6
M. Wt: 245.73 g/mol
InChI Key: CZNOPDGCSGIBSR-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a carboxylic acid group and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Chlorothiophene Moiety: The chlorothiophene ring can be synthesized through a halogenation reaction where thiophene is treated with a chlorinating agent such as thionyl chloride.

    Attachment to Pyrrolidine: The chlorothiophene moiety is then attached to the pyrrolidine ring through a nucleophilic substitution reaction. This involves the reaction of a pyrrolidine derivative with a chlorothiophene compound under basic conditions.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic electronic materials due to its unique electronic properties.

    Biological Research: It is used as a tool compound to study the effects of thiophene derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorothiophene moiety can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.

    Pyrrolidine-3-carboxylic acid: Lacks the chlorothiophene moiety.

    5-Chlorothiophene-2-carboxylic acid: Similar but without the pyrrolidine ring.

Uniqueness: 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is unique due to the combination of the chlorothiophene and pyrrolidine moieties, which confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNOPDGCSGIBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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